molecular formula C14H24O4 B8618113 6-Methylheptyl prop-2-enoate;prop-2-enoic acid CAS No. 9017-68-9

6-Methylheptyl prop-2-enoate;prop-2-enoic acid

Cat. No.: B8618113
CAS No.: 9017-68-9
M. Wt: 256.34 g/mol
InChI Key: YDWRZBOKATXNFI-UHFFFAOYSA-N
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Description

6-Methylheptyl prop-2-enoate;prop-2-enoic acid is a compound that combines isooctyl acrylate and acrylic acid. Isooctyl acrylate is an ester of acrylic acid and is known for its use in pressure-sensitive adhesives. Acrylic acid, on the other hand, is a versatile monomer used in the production of various polymers. The combination of these two compounds results in a material with unique properties suitable for a wide range of applications, particularly in the field of adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctyl acrylate is typically synthesized through an esterification reaction between acrylic acid and isooctyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .

Acrylic acid can be produced through the oxidation of propylene or by the hydrolysis of acrylonitrile. The oxidation process involves the use of a catalyst, such as molybdenum or vanadium oxides, at high temperatures .

Industrial Production Methods

In industrial settings, isooctyl acrylate is produced using a continuous esterification process. This involves the reaction of acrylic acid with isooctyl alcohol in the presence of a catalyst, followed by purification through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methylheptyl prop-2-enoate;prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of isooctyl acrylate acrylic acid in adhesives involves the formation of a polymer network that provides tack, adhesion, and cohesion. The acrylic acid component introduces carboxyl groups that can form hydrogen bonds with substrates, enhancing adhesion . The isooctyl acrylate component contributes to the flexibility and tackiness of the adhesive .

Comparison with Similar Compounds

Properties

CAS No.

9017-68-9

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

6-methylheptyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C11H20O2.C3H4O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H,4,5)

InChI Key

YDWRZBOKATXNFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)C=C.C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This copolymer was prepared according to the method used to prepare the 90:10 copolymer except that the initial charge contained 19.2 g of isooctyl acrylate and 4.8 g of acrylic acid. The inherent viscosity in ethyl acetate was 0.603 deciliter/gram.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Isooctyl acrylate (21.6 g), acrylic acid (2.4 g), 2,2'-azobis(2,4-dimethylpentanenitrile) (0.05 g, VAZO™ 52, DuPont), ethyl acetate (34.2 g) and isopropanol (1.8 g) were placed in a 4 ounce (120 mL) bottle. The mixture was deoxygenated by purging with nitrogen (1L/min) for 2 minutes. The bottle was sealed and placed in a 45° C. rotating water bath for 24 hours. The bottle was opened and 0.05 g of 2,2'-azobis(2,4-dimethylpentanenitrile) was added. The solution was deoxygenated as above, sealed and placed into the water bath for another 24 hours at 45° C. The inherent viscosity in ethyl acetate was 0.651 deciliter/gram.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
34.2 g
Type
reactant
Reaction Step Four
Quantity
1.8 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Isooctyl acrylate (173.9 g), acrylic acid (11.1 g) azobisisobutyronitrile (0.37 g), ethyl acetate (313.425 g) and isopropanol (1.575 g) were placed in a 1 quart (946 mL) bottle. The mixture was deoxygenated by purging with nitrogen (1L/min) for 2 minutes. The bottle was sealed and placed in a 55° C. rotating water bath for 24 hours to effect essentially complete polymerization. The inherent viscosity in ethyl acetate was 0.97 deciliter/gram.
Quantity
173.9 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
1.575 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
313.425 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Iso-octyl acrylate (252.0 grams), acrylic acid (28.0 Grams), and azobis(iso-butyronitrile) (0.700 gram; 0.25 weight percent based on monomer) were dissolved in acetone (420 grams; monomer solids was 40.00 weight percent) in a one liter amber glass bottle. The resulting solution was sparged briefly with nitrogen to remove dissolved oxygen, sealed, and heated with agitation at 53° C. for 24 hours. The resulting copolymer solids was 38.3 weight percent, and the inherent viscosity in tetrahydrofuran at 30° C. (0.15 gram copolymer per 100 grams solvent) was 1.71.
Quantity
252 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
420 g
Type
solvent
Reaction Step One
[Compound]
Name
amber glass
Quantity
1 L
Type
solvent
Reaction Step One

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